molecular formula C13H17N3O2 B1378288 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine CAS No. 1414367-14-8

4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Número de catálogo: B1378288
Número CAS: 1414367-14-8
Peso molecular: 247.29 g/mol
Clave InChI: FBACWEBHVJNAHM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine ( 1414367-14-8) is a heterocyclic compound of significant interest in medicinal and organic chemistry, featuring a pyridine ring linked to a pyrazole moiety substituted with a diethoxymethyl group . This specific substituent enhances the molecule's solubility in organic solvents, distinguishing its physicochemical properties from other pyrazolylpyridine derivatives and making it a valuable scaffold for chemical synthesis . The core pyrazole structure is a well-documented privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological profiles, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities . Furthermore, fused pyrazolopyridine structures are recognized for their close similitude to purine bases, making them attractive candidates for the development of tyrosine kinase inhibitors and other therapeutic agents . As a versatile building block, this compound is suited for the development of more complex molecules for pharmaceutical, agrochemical, and materials science applications . It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for further functionalization and exploration of structure-activity relationships . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

4-[5-(diethoxymethyl)-1H-pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-17-13(18-4-2)12-9-11(15-16-12)10-5-7-14-8-6-10/h5-9,13H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBACWEBHVJNAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NN1)C2=CC=NC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the molecule's physicochemical properties, proposes a detailed synthetic pathway, and discusses its analytical characterization through predictive spectroscopic analysis. Furthermore, it explores the potential biological activities and applications of this compound, drawing insights from the known pharmacological profiles of related pyrazole-pyridine scaffolds. This document serves as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic entities in pharmaceutical development.

Introduction

The fusion of pyrazole and pyridine rings has given rise to a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] These compounds are known to interact with various biological targets, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] The subject of this guide, 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine, is a unique derivative featuring a diethoxymethyl group, which can serve as a protected aldehyde or a bioisosteric replacement for other functional groups. This acetal moiety can influence the compound's solubility, metabolic stability, and binding interactions with target proteins. This guide aims to provide a thorough technical understanding of this molecule for researchers in the field.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O₂Calculated
Molecular Weight 247.29 g/mol Calculated
CAS Number 1414367-14-8N/A

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Synthesis of the 1,3-dicarbonyl precursor: The key intermediate, 1,1-diethoxy-4-(pyridin-4-yl)but-2-yn-4-one, can be synthesized from 4-ethynylpyridine.[11][12][13][14]

  • Cyclization to form the pyrazole ring: The 1,3-dicarbonyl precursor is then reacted with hydrazine hydrate to yield the final product.

Synthetic Pathway A 4-Ethynylpyridine B 1,1-diethoxy-4-(pyridin-4-yl)but-2-yn-4-one (1,3-Dicarbonyl Precursor) A->B C 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine (Final Product) B->C reagent1 1. n-BuLi 2. Ethyl diethoxyacetate reagent2 Hydrazine Hydrate (N2H4·H2O)

Caption: Proposed synthetic workflow for 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 1,1-diethoxy-4-(pyridin-4-yl)but-2-yn-4-one

  • To a solution of 4-ethynylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of ethyl diethoxyacetate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dicarbonyl precursor.

Step 2: Synthesis of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine

  • To a solution of 1,1-diethoxy-4-(pyridin-4-yl)but-2-yn-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine.

Mechanistic Insights

The formation of the pyrazole ring proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl precursor, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is determined by the relative reactivity of the two carbonyl groups.

Analytical Characterization

As no specific experimental data for 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine is publicly available, this section provides predicted spectroscopic characteristics based on the analysis of analogous compounds.[15][16][17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole rings. The protons on the pyridine ring will likely appear as doublets in the aromatic region. The pyrazole proton will appear as a singlet. The diethoxymethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, coupled to each other. The methine proton of the acetal will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyridine and pyrazole rings in the aromatic region. The carbons of the diethoxymethyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the C-H stretching of the aromatic rings and the aliphatic chain. C=N and C=C stretching vibrations from the pyrazole and pyridine rings are also expected. The C-O stretching of the ether linkages in the diethoxymethyl group will likely be prominent.[20][21][22]

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (247.29).[23][24][25][26][27] Fragmentation patterns would likely involve the loss of ethoxy groups from the diethoxymethyl moiety and cleavage of the pyrazole ring.

Potential Applications in Drug Discovery

The 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine scaffold holds significant promise for applications in drug discovery due to the established biological activities of related pyrazole-pyridine derivatives.[1][3][4][28]

Kinase Inhibition

Many pyrazole-containing compounds are known to be potent kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding site of various kinases. The diethoxymethyl group can be explored for its potential to interact with specific residues within the kinase domain, potentially leading to enhanced potency and selectivity.

Anticancer Activity

Given the role of kinases in cancer progression, pyrazole-pyridine derivatives are frequently investigated as anticancer agents. The title compound could be evaluated for its cytotoxic effects against various cancer cell lines.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine suggest that it could possess anti-inflammatory and analgesic properties, warranting further investigation in relevant in vitro and in vivo models.

Future Directions

The technical guide presented here provides a solid foundation for the further exploration of 4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine. Future research should focus on:

  • Experimental validation of the proposed synthetic route: Optimizing the reaction conditions to achieve high yields and purity.

  • Comprehensive spectroscopic characterization: Obtaining and analyzing the actual NMR, IR, and MS data to confirm the structure and purity of the synthesized compound.

  • In-depth biological evaluation: Screening the compound against a panel of kinases and cancer cell lines, as well as in models of inflammation and pain, to elucidate its pharmacological profile.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the diethoxymethyl group and the pyridine ring to understand the structural requirements for biological activity.

Conclusion

4-(3-diethoxymethyl-1H-pyrazol-5-yl)pyridine represents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, and a predictive analysis of its spectroscopic characteristics. The exploration of its potential applications in drug discovery, particularly in the areas of oncology and inflammation, is a compelling avenue for future research. The information contained herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • synthesis of pyrazoles. (2019). YouTube. Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 14, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 14, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved February 14, 2026, from [Link]

  • The mass spectra of some pyrazole compounds. (1970). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved February 14, 2026, from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved February 14, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • european journal of pharmaceutical and medical research. (n.d.). EJPMR. Retrieved February 14, 2026, from [Link]

  • IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved February 14, 2026, from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Retrieved February 14, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). PMC. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved February 14, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • 4-Ethynylpyridine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Strategic Protocol for Acetal Deprotection of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of acetal-based groups on pyrazole scaffolds presents a unique duality in medicinal chemistry. While acetals are robust protecting groups (PG) for the pyrazole nitrogen (e.g., THP, SEM, MOM) and versatile masking groups for side-chain aldehydes, their removal is frequently complicated by the inherent basicity of the pyrazole ring (


). This basicity can buffer acidic reagents, stalling reaction kinetics or forcing the use of harsh conditions that jeopardize other functional groups.

This application note details three field-validated protocols for the deprotection of pyrazole derivatives. It moves beyond standard textbook hydrolysis to address the specific "proton sponge" effect of the pyrazole nucleus and provides alternative Lewis-acid mediated pathways for sensitive substrates.

Mechanistic Insight: The "Pyrazole Trap"

Effective deprotection requires understanding why standard protocols often fail.

The Kinetic Bottleneck

In a standard acid-catalyzed acetal hydrolysis (Mechanism A-1), the rate-determining step is the protonation of the acetal oxygen followed by the ejection of the alcohol to form an oxocarbenium ion.

However, pyrazoles possess a pyridine-like nitrogen (


) that acts as a kinetic trap. Upon addition of acid (e.g., HCl or TFA), the pyrazole nitrogen is protonated before the acetal oxygen. This creates a cationic pyrazolium species that:
  • Repels protons: The positive charge on the ring electrostatically destabilizes the transition state required for the nearby acetal oxygen protonation.

  • Buffers the medium: The substrate itself acts as a buffer, requiring super-stoichiometric amounts of acid to achieve the effective acidity (

    
    ) needed for hydrolysis.
    
Mechanistic Visualization

The following diagram illustrates the competition between the non-productive "Pyrazole Trap" and the productive "Deprotection Pathway."

G Start Protected Pyrazole (N-THP or Side-chain Acetal) Trap TRAP STATE: Protonated Pyrazolium (Stable, Unreactive) Start->Trap Fast (Kinetic Control) Inter1 Activated Intermediate (O-Protonated Acetal) Start->Inter1 Slow (Thermodynamic req.) Acid Acid Catalyst (H+) Trap->Start Equilibrium Oxo Oxocarbenium Ion (Rate Limiting Step) Inter1->Oxo -ROH Product Deprotected Pyrazole + Carbonyl/Alcohol Oxo->Product +H2O / -H+

Figure 1: Mechanistic divergence showing the "Pyrazole Trap" where N-protonation competes with the necessary O-activation.

Experimental Protocols

Protocol A: The "Workhorse" Method (HCl/Ethanol)

Best for:


-SEM, 

-THP,

-MOM, and robust side-chain acetals. Mechanism: Brønsted Acid Solvolysis. Why it works: High temperature overcomes the activation energy barrier imposed by the pyrazolium cation, and the solvent (ethanol) acts as a nucleophile to trap the leaving group (hemiacetal exchange).
Materials
  • Substrate: Pyrazole-acetal derivative (1.0 equiv)

  • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

  • Solvent: Ethanol (Absolute)

  • Quench: Sat.

    
     or 1M NaOH
    
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

    • Note: Do not use methanol if transesterification of esters elsewhere on the molecule is a concern.

  • Acid Addition: Add HCl (5.0 – 10.0 equiv).

    • Critical: A large excess is required to saturate the pyrazole nitrogen and leave sufficient free protons for catalysis.

  • Reflux: Heat the reaction to 60–80 °C .

    • Monitoring: Monitor by LC-MS, not just TLC. The protonated intermediate often streaks on silica, leading to false readings.

  • Completion: Reaction is typically complete in 1–3 hours for THP/MOM; SEM groups may require 4–12 hours.

  • Workup (The pH Swing):

    • Cool to room temperature.[1][2]

    • Slowly neutralize with Sat.

      
       until pH ~8.
      
    • Observation: The free pyrazole often precipitates at neutral pH.

    • Extract with EtOAc or DCM (Dichloromethane).[3]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1][3]
      
Protocol B: Lewis Acid-Mediated "Anhydrous" Deprotection

Best for: Substrates with acid-sensitive side chains (e.g., esters, nitriles) or when aqueous conditions must be avoided. Reagent: Boron Trifluoride Etherate (


) and Propanethiol (or Ethanethiol).
Why it works:  The thiol acts as a "soft" nucleophile that irreversibly traps the oxocarbenium ion, driving the equilibrium forward without water.
Step-by-Step Procedure
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M).

  • Cooling: Cool to 0 °C (ice bath).

  • Addition:

    • Add 1,3-propanedithiol or ethanethiol (2.0 equiv).

    • Add

      
       (3.0 equiv) dropwise.
      
  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT).

  • Quench: Pour into Sat.

    
    .
    
  • Purification: The byproduct is a thioacetal/thioether, which is lipophilic and easily separated from the polar free pyrazole via column chromatography.

Protocol C: The "Neutral" Iodine Method (Side-Chain Specific)

Best for: Deprotecting side-chain acetals (e.g., dimethyl acetals) while leaving


-protecting groups or other sensitive moieties intact.
Reagent:  Molecular Iodine (

) in Acetone.[3]
Step-by-Step Procedure
  • Dissolution: Dissolve substrate in Acetone (reagent grade is sufficient).

  • Catalyst: Add Iodine (

    
    , 10–20 mol%).
    
  • Reaction: Stir at RT. The reaction is usually visible by the color change (iodine complexation).

  • Mechanism: Iodine acts as a mild Lewis acid, activating the acetal oxygen. Acetone acts as the acceptor solvent (trans-acetalization).

  • Quench: Add 5% aqueous

    
     (Sodium Thiosulfate) until the iodine color disappears (yellow 
    
    
    
    clear).
  • Extraction: Remove acetone under reduced pressure and extract the aqueous residue with DCM.

Decision Matrix & Troubleshooting

Use the following logic gate to select the appropriate protocol for your specific derivative.

DecisionTree Start Select Deprotection Target Type Is the Acetal on the Nitrogen (PG) or on a Carbon Side-Chain? Start->Type N_PG N-Protecting Group (THP, SEM, MOM) Type->N_PG Nitrogen (PG) C_Side Side-Chain Acetal (Dimethyl acetal, Dioxolane) Type->C_Side Carbon (Side Chain) SEM_Check Is it an N-SEM group? N_PG->SEM_Check Sensitive Contains Acid-Labile Groups? (Boc, tBu esters) C_Side->Sensitive Protocol_A PROTOCOL A (HCl / EtOH Reflux) *Standard* SEM_Check->Protocol_A Yes (TBAF often fails) SEM_Check->Protocol_A No (THP/MOM) Protocol_B PROTOCOL B (BF3·OEt2 / Thiol) *If Acid Sensitive* Sensitive->Protocol_A No (Robust) Protocol_C PROTOCOL C (Iodine / Acetone) *Mild/Neutral* Sensitive->Protocol_C Yes (Sensitive)

Figure 2: Strategic decision tree for selecting the optimal deprotection method.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Pyrazole buffering (The "Trap").Increase acid equivalents (up to 20 eq) or switch to Protocol A (High Temp).
N-SEM not removing Formaldehyde byproduct repolymerization.Ensure Ethanol is used (traps formaldehyde as diethyl acetal). Switch to Protocol A. Avoid TBAF.
Regioisomer Scrambling Tautomerization after deprotection.Free pyrazoles exist as tautomers (

vs

). This is normal. If specific alkylation is needed, do it before deprotection.
Decomposition Acid concentration too high.Switch to Protocol C (Iodine) or Protocol B (Lewis Acid/Thiol).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Deprotection of N-SEM Pyrazoles via Acid Hydrolysis: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (PMC). [Link]

  • Green/Thermal Deprotection of THP-Pyrazoles: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.[4][5] RSC Advances, 2015. [Link]

  • Magnesium Bromide for SEM Ethers: Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. J. Org.[2] Chem. [Link]

Sources

Application Note: 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine as a Pharmacophore Precursor

[1]

Executive Summary

This guide details the strategic application of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine (CAS: 1414367-14-8) in medicinal chemistry.[1] This compound serves as a "masked" aldehyde precursor, offering a stable, shelf-ready scaffold that can be activated to generate a formyl-pyrazole moiety.[1]

The pyridine-pyrazole motif is a privileged scaffold in kinase inhibitor discovery, frequently targeting the ATP-binding hinge region of kinases such as p38 MAPK , BRAF , and CDK2 . The 3-position diethoxymethyl group allows researchers to introduce solubilizing groups or affinity tags via reductive amination late in the synthetic pathway, maximizing library diversity.[1]

Compound Profile & Strategic Utility

Physicochemical Properties
PropertyValue
CAS Number 1414367-14-8
Molecular Formula C₁₃H₁₇N₃O₂
Molecular Weight 247.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
Storage 2–8°C, Desiccate (Hygroscopic acetal)
Structural Biology Logic (SAR)

The utility of this precursor lies in its ability to satisfy the "Hinge Binding" requirement of Type I/II kinase inhibitors while providing a vector for modification.

  • Hinge Binder: The pyridine nitrogen (acceptor) and pyrazole NH (donor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • The "Vector": The diethoxymethyl group is located at the 3-position of the pyrazole.[1] Upon deprotection to the aldehyde, this position points towards the solvent-exposed region (ribose binding pocket), an ideal site for attaching solubilizing tails (e.g., morpholine, piperazine) without disrupting binding affinity.

Experimental Protocols

Protocol A: Acetal Deprotection (Activation)

Objective: Hydrolysis of the diethyl acetal to release the reactive aldehyde, 4-(3-formyl-1H-pyrazol-5-yl)pyridine .[1]

Mechanism: Acid-catalyzed hydrolysis proceeds via an oxocarbenium ion intermediate.[1] Note that the pyridine nitrogen will be protonated during this reaction, requiring a neutralization step.

Materials:

  • Precursor: 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine (1.0 eq)[1]

  • Solvent: THF:Water (1:1 v/v) or Acetone:Water (for higher solubility)

  • Acid: 3M HCl (aqueous)

  • Base: Saturated NaHCO₃ solution[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (4.0 mmol) of the precursor in 20 mL of THF.

  • Acidification: Add 10 mL of 3M HCl dropwise. The solution may warm slightly.[1]

  • Reaction: Stir at room temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] The starting acetal (

      
      ) will disappear, and the aldehyde (
      
      
      ) will appear.
    • Note: The aldehyde may exist in equilibrium with its hydrate form in aqueous LC-MS conditions.[1]

  • Neutralization: Cool the reaction on an ice bath. Slowly add saturated NaHCO₃ until pH

    
     7–8. A precipitate may form.[1]
    
  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).[2]
      
    • Wash combined organics with brine.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

  • Yield: Expect 85–95% of a pale yellow solid. Use immediately or store under Argon at -20°C (aldehydes are prone to oxidation).[1]

Protocol B: Reductive Amination (Library Generation)

Objective: Coupling the generated aldehyde with a secondary amine (e.g., N-methylpiperazine) to create a functionalized kinase inhibitor candidate.

Materials:

  • Aldehyde Intermediate (from Protocol A) (1.0 eq)

  • Amine: Morpholine or N-Boc-piperazine (1.2 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1.0 eq) - Critical for catalyzing imine formation.

Procedure:

  • Imine Formation: Under nitrogen atmosphere, dissolve the aldehyde (0.5 mmol) and the amine (0.6 mmol) in 5 mL DCE.

  • Catalysis: Add Acetic Acid (0.5 mmol). Stir for 30–60 minutes at room temperature.

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Observation: Gas evolution (minimal) may occur.

  • Completion: Stir for 4–16 hours. Monitor by LC-MS for the mass of the amine product

    
    .[1]
    
  • Quench: Add 10 mL saturated NaHCO₃. Stir vigorously for 10 minutes.

  • Isolation: Extract with DCM. Purify via flash chromatography (DCM:MeOH gradient).

Visualized Workflows

Synthesis & SAR Logic Map

The following diagram illustrates the transformation from the shelf-stable precursor to the active drug candidate and maps the pharmacophore interactions.

Gcluster_kinaseKinase ATP Pocket InteractionPrecursorAcetal Precursor(Shelf-Stable)AldehydeReactive Aldehyde(Transient)Precursor->Aldehyde 1. HCl/H2O (Hydrolysis) 2. NaHCO3 (Neutralize)DrugFinal Kinase Inhibitor(Functionalized)Aldehyde->Drug R-NH2, STAB (Reductive Amination)HingeHinge Region(Met/Glu/Leu)Drug->Hinge H-Bonding(Pyridine N / Pyrazole NH)SolventSolvent Front(Solubilizing Region)Drug->Solvent Tail Interaction(Amine group)

Caption: Reaction workflow transforming the acetal precursor into a kinase inhibitor, highlighting the specific binding interactions in the ATP pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Acid concentration too low or solvent too organic-heavy.[1]Increase HCl concentration to 6M or increase temperature to 40°C. Ensure water content is at least 20%.[1]
Pyridine Salt Formation Product trapped in aqueous phase during workup.[1]The pyridine nitrogen is basic (

). Ensure pH is adjusted to >7.5 during extraction.[1] Use DCM/Isopropanol (3:1) for difficult extractions.
Over-reduction (Alcohol) Reduction of aldehyde to alcohol during amination.This occurs if the imine formation is slow.[1] Pre-stir aldehyde and amine with acetic acid for 1 hour before adding STAB.
Low Solubility Planar aromatic stacking.[1]The aldehyde intermediate is flat and crystalline.[1] Use THF or warm the solvent during the initial dissolution.[1]

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. ChemMedChem, 3(12), 1810-1838. Link

    • Context: Validates the pyridine-pyrazole scaffold in Akt inhibitors.[1][3]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: The gold-standard protocol for the reductive amin
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Context: Authoritative source for acetal deprotection conditions (Protocol A).
  • Vertex Pharmaceuticals. (2003). Pyrazoles as inhibitors of p38 kinase. WO2003091229.[1]

    • Context: Patent literature demonstrating the specific use of pyrazole-pyridine scaffolds in p38 MAP kinase drug discovery.[1]

Application Notes & Protocols: Functionalization of the Pyridine Ring in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyridinyl-Pyrazoles

The fusion of pyrazole and pyridine rings creates a heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2][3][4] Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][5] The pyridine moiety, a common feature in FDA-approved drugs, enhances this profile by providing a key hydrogen bond acceptor, improving solubility, and modulating metabolic stability.[6]

Consequently, the ability to precisely modify the pyridine ring in a pyrazole-containing molecule is a critical skill for chemists aiming to optimize lead compounds. This guide provides an in-depth analysis of the core strategies for pyridine functionalization, moving beyond simple procedural lists to explain the underlying chemical logic. We will explore the foundational principles of pyridine reactivity and detail field-proven protocols for key transformations, including nucleophilic aromatic substitution, transition-metal catalyzed cross-coupling, and direct C-H activation.

Understanding the Electronic Landscape: A Reactivity Primer

The functionalization strategy for a pyridinyl-pyrazole is dictated by the inherent electronic nature of the pyridine ring. Unlike benzene, the pyridine ring is electron-deficient (or π-deficient) due to the presence of the highly electronegative nitrogen atom.[6][7] This has profound implications for its reactivity:

  • Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophiles. Reactions require harsh conditions, and substitution, when it occurs, is directed to the C-3 and C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions would place a destabilizing positive charge on the electronegative nitrogen atom in the reaction intermediate.[7]

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. This attack is favored at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen), as the negative charge of the resulting Meisenheimer-like intermediate can be effectively stabilized by delocalization onto the ring nitrogen.[8][9][10]

This dichotomy in reactivity is the cornerstone of designing a synthetic route.

Figure 1: Electronic reactivity map of the pyridine ring in a pyridinyl-pyrazole scaffold.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

Application Focus: Installation of amines, alkoxides, and thiolates.

Rationale & Causality

SNAr is a powerful and often straightforward method for functionalizing the pyridine ring, provided a suitable leaving group (typically a halogen like -Cl or -F) is present at an activated position (C-2, C-4, or C-6). The reaction proceeds via a two-step addition-elimination mechanism. The key to success is the stability of the anionic Meisenheimer intermediate, which is greatly enhanced by the pyridine nitrogen's ability to bear the negative charge.[8][10] This makes SNAr a go-to method for introducing heteroatom nucleophiles, which are fundamental for tuning the physicochemical properties of drug candidates.

SNAr_Mechanism Start Pyridinyl-Pyrazole (with Leaving Group at C2') Add Nucleophilic Attack at C2' Start->Add Nuc Nucleophile (e.g., R-NH2, R-OH) Nuc->Add + Inter Meisenheimer Intermediate (Anionic, Resonance-Stabilized) Add->Inter Rate-Determining Step Elim Elimination of Leaving Group Inter->Elim Restores Aromaticity Product Functionalized Product Elim->Product

Figure 2: Workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Protocol 1: SNAr Amination of 2-Chloro-(pyrazolyl)pyridine

This protocol describes the reaction of a 2-chloropyridine derivative with a primary or secondary amine. The use of a base is crucial to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Materials:

  • 2-Chloro-(pyrazolyl)pyridine derivative (1.0 eq)

  • Amine (primary or secondary, 1.2 - 2.0 eq)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU, 2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the 2-chloro-(pyrazolyl)pyridine (1.0 eq) and the base (e.g., K2CO3, 2.0 eq).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMSO) to dissolve or suspend the solids. Add the amine (1.2 eq) to the mixture.

  • Reaction Conditions: Seal the vessel securely. Heat the reaction mixture to 80-150 °C. The optimal temperature and time depend on the reactivity of the amine and the pyridine substrate and should be monitored by TLC or LC-MS. Reactions can often be accelerated using microwave irradiation.[11]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-(pyrazolyl)pyridine.

ParameterTypical Reagents/ConditionsRationale / Causality
Leaving Group F > Cl > Br > IFluoride is an excellent leaving group for SNAr due to its high electronegativity, which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.[12]
Solvent DMSO, DMF, NMPPolar aprotic solvents are essential. They solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
Base K2CO3, Cs2CO3, Et3NAn inorganic base like K2CO3 is often sufficient and cost-effective. For less reactive amines, a stronger base or higher temperatures may be required.
Temperature 80 - 150 °CSNAr reactions often require heating to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the intermediate step.[11]

Strategy 2: Transition-Metal Catalyzed Cross-Coupling

Application Focus: Formation of C-C (aryl, alkyl, alkynyl) and C-N bonds.

Rationale & Causality

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[13] They allow for the formation of C-C and C-N bonds with exceptional functional group tolerance and reliability, starting from a halogenated (typically -Br or -I) or triflated pyridinyl-pyrazole. The choice of ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly influencing reaction efficiency and scope.

CrossCoupling_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Aryl-Pd(II)-X Complex OxAdd->PdII Trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) PdII->Trans PdII_R Aryl-Pd(II)-R Complex Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Aryl-R) RedElim->Product ArylX Pyridinyl-X ArylX->OxAdd Reagent R-B(OH)2 or R2NH Reagent->Trans Base Base Base->Trans (Required)

Figure 3: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Protocol 2a: Suzuki-Miyaura Coupling of 2-Bromopyridinyl-pyrazole

This protocol details the formation of a C-C bond between a bromopyridine derivative and an arylboronic acid.

Materials:

  • 2-Bromo-(pyrazolyl)pyridine derivative (1.0 eq)

  • Arylboronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Aqueous base (e.g., 2M Na2CO3 or 1M K3PO4)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DME)

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube or reaction vial, combine the 2-bromo-(pyrazolyl)pyridine (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd2(dba)3, 2.0 mol%), and ligand (e.g., SPhos, 6.0 mol%).

  • Inert Atmosphere: Cap the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-Dioxane) followed by the aqueous base (e.g., 2M Na2CO3, 3.0 eq) via syringe.

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[14]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the desired biaryl product.

ParameterTypical Reagents/ConditionsRationale / Causality
Catalyst Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3Pd(0) sources are required to initiate the catalytic cycle. Pd(II) pre-catalysts like Pd(OAc)2 are reduced in situ to the active Pd(0) species.
Ligand PPh3, SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps and stabilize the catalytic species, which is crucial for coupling less reactive chlorides.[15]
Base Na2CO3, K3PO4, Cs2CO3The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that transfers its organic group to the palladium center.
Solvent Dioxane, Toluene, DME/H2OA mixture of an organic solvent and water is common to dissolve both the organic starting materials and the inorganic base.
Protocol 2b: Buchwald-Hartwig Amination of 2-Bromopyridinyl-pyrazole

This protocol is a highly versatile method for forming C-N bonds, often succeeding where classical SNAr fails.

Materials:

  • 2-Bromo-(pyrazolyl)pyridine derivative (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3, 2-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, tBuDavePhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, Cs2CO3, 1.4 - 2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base (e.g., NaOt-Bu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add the 2-bromo-(pyrazolyl)pyridine (1.0 eq) and the solvent (e.g., Toluene). Stir for a few minutes, then add the amine (1.2 eq).

  • Reaction Conditions: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS. Microwave heating can significantly reduce reaction times.[16][17]

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by silica gel chromatography to isolate the N-aryl product.

Expert Insight: The choice of base is critical in Buchwald-Hartwig amination. Strong bases like sodium tert-butoxide are required to deprotonate the amine (or the N-H of the intermediate palladium complex) to facilitate the reductive elimination step.[18] For base-sensitive substrates, milder bases like K3PO4 or Cs2CO3 can be employed, often requiring more specialized ligands or higher temperatures.[19]

Strategy 3: Direct C-H Activation

Application Focus: Arylation and Alkylation without pre-functionalization.

Rationale & Causality

Direct C-H activation represents the cutting edge of synthetic efficiency, offering a more atom- and step-economical approach to functionalization.[6][20] Instead of relying on a pre-installed leaving group (like a halogen), these methods use a transition metal catalyst to directly cleave a C-H bond and replace it with a new C-C or C-heteroatom bond.[20] For pyridinyl-pyrazoles, the pyrazole nitrogen can act as an endogenous directing group, guiding the catalyst to a specific C-H bond, often at the C-6 position of the pyridine ring, providing excellent regioselectivity.[21][22]

Protocol 3: Rh(I)-Catalyzed Direct Arylation of 2-(Pyrazolyl)pyridine

This protocol describes the direct coupling of the C6-H bond of the pyridine ring with an aryl bromide, directed by the pyrazole N2 atom.

Materials:

  • 2-(Pyrazolyl)pyridine derivative (1.0 eq)

  • Aryl bromide (3.0 eq)

  • Rhodium catalyst (e.g., [RhCl(CO)2]2, 5 mol%)

  • Phosphine Ligand (e.g., P(o-tolyl)3, 20 mol%)

  • Base (e.g., Cs2CO3, 2.0 eq)

  • Solvent (e.g., NMP)

Procedure:

  • Vessel Preparation: To a microwave vial, add the 2-(pyrazolyl)pyridine (1.0 eq), aryl bromide (3.0 eq), [RhCl(CO)2]2 (5 mol%), P(o-tolyl)3 (20 mol%), and Cs2CO3 (2.0 eq).

  • Solvent Addition: Add anhydrous NMP to the vial.

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 150 °C for 20-30 minutes. The reaction progress should be monitored by LC-MS.[21]

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the 6-aryl-2-(pyrazolyl)pyridine.

Expert Insight: Direct C-H activation is a powerful but often substrate-dependent methodology. The directing group's coordinating ability, the choice of metal catalyst (Pd, Rh, Ru), and the specific oxidant or additive are all critical parameters that must be optimized for a new substrate.[22] While it avoids pre-functionalization, it may require a larger excess of the coupling partner compared to traditional cross-coupling methods.

References

  • Rößler, K. et al. Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B. [Link]

  • Lewis, J. C. et al. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. J Am Chem Soc. [Link]

  • Abdel-Wahab, B. F. et al. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. [Link]

  • Cabrera-García, L. et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Bousfiha, A. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Unknown Author. Pyrazole. SlideShare. [Link]

  • Unknown Author. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Institut Pasteur. N-arylation of 3-alkoxypyrazoles, the case of the pyridines. Institut Pasteur Research. [Link]

  • Tu, S-J. et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. [Link]

  • ResearchGate. N-arylation of 3-alkoxypyrazoles, the case of the pyridines. ResearchGate. [Link]

  • Silva, V. L. M. & Silva, A. M. S. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

  • Quiroga, J. & Trilleras, J. Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Daugulis, O. C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • MDPI. Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI. [Link]

  • Domingo, L. R. et al. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • Various Authors. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. [Link]

  • Anonymous. nucleophilic aromatic substitutions. YouTube. [Link]

  • Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Wasa, M. et al. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. J Am Chem Soc. [Link]

  • Smith, A. M. et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie. [Link]

  • Unknown Author. Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Kim, H. et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Bakherad, M. et al. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules. [Link]

  • ResearchGate. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ResearchGate. [Link]

  • Joo, J. M. Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Radi, S. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]

  • ResearchGate. Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18. ResearchGate. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Kumar, A. et al. A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Talaviya, R. & Patel, P. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Davies, I. W. et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

Sources

Application Note: Cyclocondensation Strategies for 1H-Pyrazol-5-yl Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1H-pyrazol-5-yl pyridine scaffolds, focusing on the critical challenge of regiocontrol during cyclocondensation.

Executive Summary

The 1H-pyrazol-5-yl pyridine moiety is a privileged scaffold in drug discovery, serving as a bidentate ligand in coordination chemistry and a key pharmacophore in kinase inhibitors (e.g., p38 MAP kinase, TGF-


, and c-Met inhibitors). While the synthesis appears deceptively simple via the Knorr reaction, achieving high regioselectivity—particularly for N1-substituted derivatives —remains a common bottleneck.

This guide provides:

  • Mechanistic insights into the condensation of hydrazines with pyridyl-

    
    -dicarbonyls.
    
  • Two validated protocols: A robust method for the unsubstituted parent and a high-precision method for N-substituted analogs.

  • Troubleshooting matrices for isomer separation and yield optimization.

Mechanistic Foundation & Regioselectivity[1][2][3]

The Tautomeric Reality

For N-unsubstituted pyrazoles (


), the 3- and 5-positions are tautomeric. In solution, 3-(pyridin-2-yl)-1H-pyrazole  and 5-(pyridin-2-yl)-1H-pyrazole  exist in rapid equilibrium.
  • Implication: You cannot "synthesize" one over the other in the solution phase; they are the same compound.

  • Solid State: Crystallization may isolate a single tautomer stabilized by intermolecular hydrogen bonding.

The Regioselectivity Challenge ( )

When using a substituted hydrazine (e.g., methylhydrazine), the symmetry is broken. The reaction produces two distinct, non-interconvertible regioisomers:

  • 1,5-Isomer: The pyridine ring is at position 5 (adjacent to the N-substituent).[1]

  • 1,3-Isomer: The pyridine ring is at position 3 (distal to the N-substituent).

Mechanism of Regiocontrol: The reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by which carbonyl carbon the terminal hydrazine nitrogen (


) attacks first.
  • Electronic Control: The hydrazine

    
     is the harder nucleophile and attacks the harder electrophile (typically the ketone over the ester, or the most electron-deficient carbonyl).
    
  • Solvent Control: Fluorinated alcohols (e.g., HFIP) can invert standard selectivity by activating specific carbonyls via hydrogen bonding.

Pathway Visualization

ReactionPathways Start Precursor: 1-(pyridin-2-yl)butane-1,3-dione Decision Is R = H? Start->Decision Hydrazine Reagent: Hydrazine (R-NHNH2) Hydrazine->Decision PathUnsub R = H (Hydrazine Hydrate) Decision->PathUnsub Yes PathSub R = Alkyl/Aryl (e.g., MeNHNH2) Decision->PathSub No ProdTaut Product: 3(5)-(pyridin-2-yl)-1H-pyrazole (Tautomeric Mixture) PathUnsub->ProdTaut Reflux/EtOH Intermed Competition: Attack at C1 vs C3 PathSub->Intermed Prod15 1,5-Isomer (Pyridine adjacent to R) Intermed->Prod15 Directed Conditions (HFIP or HCl salt) Prod13 1,3-Isomer (Pyridine distal to R) Intermed->Prod13 Standard Conditions (EtOH, Reflux)

Figure 1: Decision tree for synthesis planning. Note that N-substitution dictates the need for specialized conditions.

Experimental Protocols

Protocol A: Synthesis of Unsubstituted 3(5)-(Pyridin-2-yl)-1H-pyrazole

Application: General scaffold synthesis. Reaction Type: Classic Knorr Condensation.

Materials:

  • Substrate: 3-oxo-3-(pyridin-2-yl)propanoate (Ethyl ester) OR 1-(pyridin-2-yl)butane-1,3-dione (1.0 eq).

  • Reagent: Hydrazine monohydrate (64-65%

    
    ) (1.2 - 1.5 eq).
    
  • Solvent: Ethanol (Absolute).

  • Catalyst: Acetic acid (glacial, 0.1 eq) - Optional, accelerates rate.

Procedure:

  • Setup: Charge a round-bottom flask with the

    
    -keto ester/diketone (10 mmol) and Ethanol (30 mL).
    
  • Addition: Add Hydrazine monohydrate (12-15 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reaction: Heat to reflux (

    
    ) for 3–5 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LCMS.
    
    • Checkpoint: The starting material spot should disappear. A new, more polar spot will appear.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour into crushed ice/water (50 mL).

  • Isolation:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms: Extract with DCM (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Ether/Hexane usually yields pure product.

Yield Expectation: 85–95%.

Protocol B: Regioselective Synthesis of 1-Methyl-5-(pyridin-2-yl)-1H-pyrazole

Application: Specific targeting of the 1,5-isomer (often the bioactive conformer in kinase inhibitors). Challenge: Standard ethanol reflux often yields a 1:1 to 3:1 mixture favoring the unwanted 1,3-isomer. Solution: Use of Hexafluoroisopropanol (HFIP) as solvent or HCl salts to direct regioselectivity.

Materials:

  • Substrate: 1-(pyridin-2-yl)butane-1,3-dione (1.0 eq).

  • Reagent: Methylhydrazine (1.1 eq).[3]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - Key for 1,5-selectivity.

Procedure:

  • Setup: Dissolve the diketone (5 mmol) in HFIP (15 mL).

  • Addition: Add Methylhydrazine (5.5 mmol) dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: HFIP is a strong hydrogen-bond donor, activating the carbonyls and altering the relative electrophilicity, favoring the attack that leads to the 1,5-isomer.

  • Workup:

    • Remove HFIP under reduced pressure (recoverable).

    • Redissolve residue in EtOAc, wash with

      
       (aq) and Brine.
      
  • Purification:

    • The crude ratio is typically >90:10 favoring the 1,5-isomer.

    • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient 0

      
       40% EtOAc in Hexanes.
      
    • Separation Tip: The 1,5-isomer (sterically crowded) generally elutes after the 1,3-isomer (less polar/crowded) in many systems, but this can reverse based on the stationary phase. Always confirm with NOESY NMR.

Validation (NMR):

  • NOESY 1H NMR: Look for a cross-peak between the N-Methyl protons and the Pyridine-H3 proton.

    • Cross-peak present:1,5-isomer (Spatial proximity confirmed).

    • No cross-peak:1,3-isomer .[5]

Data Summary & Troubleshooting

Comparison of Methods
FeatureProtocol A (Classic)Protocol B (HFIP Modified)
Target Unsubstituted (N-H)N-Substituted (N-R)
Reagent Hydrazine HydrateMethyl/Aryl Hydrazine
Solvent EthanolHFIP (or TFE)
Major Isomer Tautomeric Mix1,5-Isomer (>90%)
Cost LowHigh (Recycle HFIP)
Scale-up ExcellentGood (Requires solvent recovery)
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield Incomplete condensationAdd catalytic AcOH (5 mol%); increase reflux time.
Oiling Out Product is semi-solidTriturate oil with cold Diethyl Ether or Pentane to induce crystallization.
Wrong Isomer (1,3) Standard solvent usedSwitch solvent to HFIP or TFE. Alternatively, use the enaminone route (convert ketone to enaminone with DMF-DMA first).
Mixture of Isomers Poor selectivityUse column chromatography. 1,5-isomers often have different Rf values due to the "twisted" conformation between the pyridine and pyrazole rings caused by steric clash with the N-methyl group.

References

  • Knorr Pyrazole Synthesis Overview: Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier. (Standard Reference).
  • Regioselectivity with Fluorinated Solvents

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529.

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

    • Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[2][6] Synlett, 2006 , 3267–3270.[2]

  • Biological Relevance (Kinase Inhibitors)

    • Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinases." Biochemical Journal, 2008, 414(3), 323-338. (Context for scaffold utility).

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Removal from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Remediation of Palladium (Pd) Impurities in Nitrogen-Heterocycle Synthesis Audience: Process Chemists, Medicinal Chemists, CMC Leads

Diagnostic & Triage: The "Why" and "How Much"

Before initiating a remediation protocol, you must understand the nature of the contamination. Pyrazoles present a unique challenge compared to simple aromatics.

The Pyrazole Problem (Coordination Chemistry): Palladium does not merely "stick" to pyrazoles physically; it coordinates chemically. The


 nitrogen in the pyrazole ring acts as a robust ligand, often forming stable Pd-N complexes. Standard filtration (Celite) fails because the Pd is not just suspended; it is solubilized by your product.

Regulatory Thresholds (ICH Q3D): You must target levels below the Permitted Daily Exposure (PDE).

  • Oral Administration: typically < 10 ppm (based on a 10g daily dose limit of 100 µ g/day ).[1]

  • Parenteral: typically < 1 ppm.

Primary Protocol: Solid-Supported Scavengers

This is the industry "Gold Standard" for late-stage intermediates. It relies on HSAB (Hard and Soft Acids and Bases) Theory : Sulfur (soft base) has a significantly higher affinity for Palladium (soft acid) than the Pyrazole Nitrogen (borderline base).

Scavenger Selection Matrix

Use the following logic to select the correct scavenger.

ScavengerSelection Start START: Characterize Pd Species State Is Pd primarily Pd(0) or Pd(II)? Start->State Pd0 Pd(0) / Colloidal State->Pd0 Pd(0) Pd2 Pd(II) / Oxidized State->Pd2 Pd(II) Rec1 Rec: SiliaMetS® Thiol (Si-SH) (Broad spectrum, scavenges Pd(0) & Pd(II)) Pd0->Rec1 Ligand Is the Pyrazole highly hindered? Pd2->Ligand Ligand->Rec1 Yes (Hindered) Rec2 Rec: SiliaMetS® DMT (Dimercaptotriazine) (High affinity for Pd(II)) Ligand->Rec2 No (Accessible) Rec3 Rec: Activated Carbon (ANOX) (If cost is critical, but yield loss risk) Rec1->Rec3 Budget Constraints

Figure 1: Decision tree for selecting the appropriate scavenger based on oxidation state and steric hindrance.

Standard Operating Procedure (SOP)

Reagents:

  • Si-Thiol or Si-DMT (Silica-bound scavengers).[2]

  • Solvent: THF, MeOH, or Ethyl Acetate (Must solubilize the product completely).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude pyrazole intermediate in 10-20 volumes of solvent. Ensure the solution is homogenous.

  • Loading: Add 4 to 5 equivalents of scavenger relative to the residual Pd content (or 10-20% w/w relative to the product if Pd content is unknown).

  • Incubation (Critical):

    • Standard: Stir at room temperature for 4 hours.

    • Stubborn Complexes: Heat to 50-60°C for 4-12 hours. Thermal energy is often required to break the Pd-Pyrazole coordination bond.

  • Filtration: Filter through a 0.45 µm membrane or a fine glass frit.

    • Note: Do not rely solely on Celite if you suspect colloidal Pd; it may pass through.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Alternative Methods: When Scavengers Fail

If silica scavengers are ineffective or cost-prohibitive, employ these chemical workups.

Method A: The "Active" Crystallization

Standard crystallization can trap Pd inside the crystal lattice.[3] You must keep Pd in the mother liquor.[4]

  • Additive: Add N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) (0.5 - 1.0 eq relative to Pd) to the hot solution during dissolution.

  • Mechanism: These ligands bind Pd more tightly than the pyrazole, keeping it soluble in the supernatant while the product crystallizes out.

Method B: Activated Carbon (The "Hot Filtration")

Effective for bulk removal but lacks selectivity (yield loss risk).

  • Type: Use specialized carbons like Shirasagi ANOX or Darco KB-G .

  • Protocol:

    • Add 5-10 wt% activated carbon to the solution.

    • Heat to reflux for 1-2 hours.

    • Hot Filtration: Filter while hot through a pre-warmed Celite pad. If the solution cools, Pd may re-precipitate or re-bind to the product.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but the Pd levels barely dropped. Why?

  • Diagnosis: The Pd might be trapped in a highly stable complex (e.g., with phosphine ligands from the coupling reaction) or the kinetics are too slow at room temperature.

  • Remediation:

    • Heat: Increase temperature to 60°C.

    • Activate: Add a trace of acid (e.g., Acetic Acid) if your product is stable. This can protonate the pyrazole nitrogen, weakening its bond to Pd.

    • Oxidation: If the Pd is colloidal (Pd0), mild oxidation (air bubbling or dilute peroxide) can convert it to Pd(II), which binds more aggressively to Si-DMT.

Q2: My product yield dropped significantly after using Activated Carbon.

  • Diagnosis: Non-specific binding.[5] Carbon absorbs flat, aromatic structures—exactly what a pyrazole is.

  • Remediation: Switch to Functionalized Silica (Si-Thiol) . The silica backbone is inert to organics, and the thiol ligand is specific to the metal.

Q3: The filtrate was clear, but turned black upon concentration.

  • Diagnosis: "Leaching" or Colloidal breakthrough. You likely had colloidal Pd nanoparticles that passed through the filter and aggregated upon concentration.

  • Remediation: Use a 0.22 µm membrane filter or perform a wash with an aqueous solution of L-Cysteine or Thiourea to extract the remaining metal into the aqueous phase.

Comparative Data: Scavenger Efficiency
Scavenger TypeTarget Pd SpeciesSelectivityCostTypical Load (w/w)
Si-Thiol Pd(0), Pd(II)HighHigh5-20%
Si-DMT Pd(II)Very HighHigh5-10%
Activated Carbon Pd(0), Pd(II)Low (Binds Product)Low10-50%
TMT (Solid) Pd(II)HighMedium1-5 eq
Experimental Workflow Visualization

Workflow Crude Crude Mixture (High Pd) Dissolve Dissolve (THF/MeOH) Crude->Dissolve AddScav Add Scavenger (Si-Thiol, 50°C, 4h) Dissolve->AddScav Filter Filter (0.45µm) AddScav->Filter Test ICP-MS Check Filter->Test Test->AddScav Fail (Repeat/Switch) Final Pure Product (<10ppm Pd) Test->Final Pass

Figure 2: Standard execution workflow for silica-based scavenging.

References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation (ICH). (2019). Defines Permitted Daily Exposure (PDE) limits for Palladium (Class 2B).[6]

  • Removal of Palladium from Organic Reaction Mixtures by Solid-Supported Scavengers. SiliCycle Application Notes. Detailed comparison of Si-Thiol and Si-DMT efficiency.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Crystallization techniques for 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Role: Senior Application Scientist Subject: Optimization of Solid-State Isolation & Purification Reference ID: CAS 1414367-14-8 | Protocol Series: PYR-ACETAL-05

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine , a critical intermediate often used in the synthesis of kinase inhibitors or DPP-4 inhibitors.

This molecule presents a unique "chemical conflict" during crystallization:

  • The Pyrazole-Pyridine Core: Requires polar solvents for dissolution but relies on hydrogen bonding for crystal lattice formation, often leading to polymorphism.

  • The Diethoxymethyl (Acetal) Group: A lipophilic, acid-sensitive moiety that creates steric bulk and risks hydrolysis if the crystallization media becomes acidic.

This guide addresses the specific challenges of isolating this compound, focusing on preventing "oiling out" and ensuring acetal stability.

Part 1: Solvent Selection & Solubility Profile

Q: I am struggling to find a solvent system that yields crystals rather than oil. What is the recommended solvent screen?

A: This molecule exhibits "Schizophrenic Solubility"—the pyridine/pyrazole core is polar, while the diethyl acetal tail is lipophilic. You must balance these competing properties.

Recommended Solvent Systems (Ranked by Success Rate):

Solvent SystemTypeRatio (v/v)ApplicationTechnical Note
Ethyl Acetate / n-Heptane Solvent / Anti-solvent1:2 to 1:4Primary Choice Excellent for acetal stability. Dissolve in warm EtOAc; add Heptane dropwise until cloud point.
Isopropyl Alcohol (IPA) Cooling Crystallization100%Scale-upPyrazoles crystallize well from secondary alcohols. Requires slow cooling to avoid oiling.
Dichloromethane (DCM) / Hexane Solvent / Anti-solvent1:3High PurityGood for removing polar impurities, but DCM volatility makes crystal size control difficult.
Ethanol / Water Solvent / Anti-solvent5:1Use with Caution RISK: Water + heat can hydrolyze the acetal to the aldehyde if trace acid is present. Ensure pH

7.

Critical Warning: Avoid Acetic Acid or acidic buffers. The diethoxymethyl group will hydrolyze to the formyl (aldehyde) group under acidic aqueous conditions (


), destroying your product [1].

Part 2: Troubleshooting & Experimental Protocols

Q: My product separates as a viscous yellow oil instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) is common with pyrazoles due to their ability to form intermolecular H-bonds that compete with crystal lattice formation.

Protocol: The "Seeding at Cloud Point" Technique

  • Dissolution: Dissolve 1.0 g of crude material in 5 mL of Ethyl Acetate at 50°C.

  • Anti-solvent Addition: Add n-Heptane slowly until the solution turns slightly turbid (the "Cloud Point").

  • Re-heating: Add 0.5 mL of Ethyl Acetate to clarify the solution (make it clear again).

  • Seeding: Cool to 35°C. Add <1% w/w of pure seed crystals.

    • If you lack seeds: Scratch the glass wall with a glass rod to induce nucleation.

  • Aging: Hold at 35°C for 1 hour. Do not cool further until a visible suspension forms.

  • Slow Cooling: Cool to 0°C at a rate of 5°C/hour.

Q: The NMR shows a mixture of species after crystallization. Is the compound degrading?

A: This is likely one of two issues: Tautomerism or Hydrolysis .

  • Tautomerism (Reversible): The 1H-pyrazole proton can migrate between N1 and N2. In solution (

    
     or 
    
    
    
    ), these tautomers are in fast exchange, often broadening NMR signals. In the solid state, the crystal lattice usually locks the molecule into a single tautomer [2].
    • Diagnostic: If the spectra sharpens at high temperature (e.g., 50°C NMR), it is tautomerism. The product is pure.

  • Acetal Hydrolysis (Irreversible): If you see a new aldehyde peak (~9.8–10.0 ppm) and loss of the ethyl quartet (~3.5 ppm), the acetal has hydrolyzed.

    • Cause: Use of wet solvents or acidic silica gel during prior purification.

    • Fix: Add 0.1% Triethylamine (TEA) to your crystallization solvent to buffer the system.

Part 3: Workflow Visualization

The following logic flow details the decision-making process for rescuing a failed crystallization batch.

CrystallizationWorkflow Start Crude Material (Viscous Oil/Solid) SolubilityCheck Check Solubility in EtOAc (50°C) Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Insoluble Insoluble/Gummy SolubilityCheck->Insoluble Switch to DCM AddAntiSolvent Add Heptane to Cloud Point Soluble->AddAntiSolvent OilOut Oiling Out Observed AddAntiSolvent->OilOut Fast addition Nucleation Nucleation (Cloudy) AddAntiSolvent->Nucleation Slow addition RemedyOil REMEDY: 1. Re-heat to clear 2. Add Seed Crystals 3. Hold temp (Isothermal) OilOut->RemedyOil Cooling Controlled Cooling (-5°C/hour) Nucleation->Cooling RemedyOil->Nucleation Filtration Filtration & Wash (Cold Heptane + 1% Et3N) Cooling->Filtration Dry Vacuum Dry (<40°C, prevent acetal loss) Filtration->Dry

Figure 1: Decision matrix for optimizing the crystallization of pyrazole-acetal intermediates, prioritizing the prevention of liquid-liquid phase separation (oiling out).

Part 4: Advanced Characterization (E-E-A-T)

Q: How do I distinguish between polymorphs?

A: Pyrazoles are notorious for polymorphism due to different hydrogen-bonding motifs (dimers vs. catemers/chains) [3].

  • Technique: Powder X-Ray Diffraction (PXRD).

  • Observation: If you switch solvents (e.g., from EtOAc/Heptane to IPA), you may observe a shift in melting point.

    • Form A (Kinetic): Often needles, lower MP. Obtained from rapid precipitation.

    • Form B (Thermodynamic): Often blocks/prisms, higher MP. Obtained from slow cooling.

  • Recommendation: For pharmaceutical consistency, target the Thermodynamic Form using the slow-cooling protocol described in Part 2.

Q: Can I use water to wash the filter cake?

A: No. While the compound is not highly water-soluble, the surface acetal groups are vulnerable.

  • Protocol: Wash the filter cake with cold n-Heptane containing 0.5% Triethylamine. This removes mother liquor while maintaining a basic micro-environment to protect the acetal.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and hydrolysis conditions).

  • Loh, W. S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396.[1] (Demonstrates pyrazole tautomerism and crystallization behavior).

  • Infantes, L., & Motherwell, S. (2004).[2] Prediction of H-bonding motifs for pyrazoles and oximes using the Cambridge Structural Database.[2] Structural Chemistry, 15, 173–184.[2] (Authoritative source on pyrazole packing modes).

  • Accela Chem. (n.d.). Product Data Sheet: 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine (CAS 1414367-14-8).[3] (Verification of chemical identity).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Diethoxymethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Pyrazoles and Mass Spectrometry

Pyrazoles represent a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory), rimonabant (an anorectic), and various agents in oncology and infectious disease research.[1] Their prevalence stems from their versatile synthetic accessibility and their ability to engage in diverse biological interactions. The specific substitution pattern on the pyrazole ring dictates its pharmacological profile, making the precise structural elucidation of novel pyrazole derivatives a critical step in the drug discovery pipeline.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1] Understanding the fragmentation patterns of these molecules underpins their unambiguous identification, differentiation from isomers, and the characterization of metabolites. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of a specific subclass: diethoxymethyl pyrazoles. By comparing their fragmentation pathways to other substituted pyrazoles, we aim to provide a robust framework for researchers in the field.

Foundational Principles of Pyrazole Fragmentation

When subjected to electron ionization (EI) in a mass spectrometer, pyrazole derivatives undergo a series of predictable fragmentation events. The stability of the pyrazole ring often results in a prominent molecular ion (M•+) peak.[2] However, the subsequent fragmentation is heavily influenced by the nature and position of substituents. Two canonical fragmentation pathways for the core pyrazole structure involve:

  • Expulsion of HCN: A common fragmentation route for nitrogen-containing heterocycles, leading to the formation of a stable radical cation.[3]

  • Loss of N₂: This often occurs from the [M-H]⁺ ion, suggesting a rearrangement prior to fragmentation.[3]

The substituents on the pyrazole ring can either participate in these core fragmentation pathways or introduce entirely new, dominant fragmentation channels.[2][3]

Characteristic Fragmentation of Diethoxymethyl Pyrazoles

The diethoxymethyl group, an acetal, introduces unique and highly characteristic fragmentation pathways that often dominate the mass spectrum. Let's consider a generic 1-substituted-3-(diethoxymethyl)pyrazole as our model.

Upon electron ionization, the initial fragmentation is typically centered on the diethoxymethyl group due to the relative lability of the C-O bonds and the stability of the resulting carbocations. The primary fragmentation pathways are:

  • Loss of an Ethoxy Radical (•OCH₂CH₃): This is a hallmark fragmentation, leading to a highly stable oxonium ion. This fragment is often the base peak in the spectrum.

  • Loss of Ethanol (HOCH₂CH₃): A rearrangement followed by the elimination of a neutral ethanol molecule can also occur.

  • Sequential Loss of Ethylene (CH₂=CH₂): Following the initial loss of an ethoxy group, the resulting ion can undergo further fragmentation by losing ethylene molecules.

These processes provide a clear signature for the presence of the diethoxymethyl substituent.

Comparative Analysis: Diethoxymethyl Pyrazoles vs. Other Substituted Pyrazoles

To fully appreciate the diagnostic value of the diethoxymethyl group's fragmentation, it is instructive to compare it with other common pyrazole substitutions.

Substituent GroupPrimary Fragmentation Pathway(s)Characteristic Fragment IonsKey Differentiator from Diethoxymethyl
Diethoxymethyl Loss of •OCH₂CH₃, loss of HOCH₂CH₃[M - 45]⁺, [M - 46]⁺Intense peaks corresponding to the loss of ethoxy and ethanol.
Methyl Ring fragmentation (loss of HCN, N₂) is more prominent.[M - 27]⁺, [M-H-28]⁺The molecular ion is often more stable, and ring cleavage fragments are more abundant.[3]
Acetyl Loss of •CH₃, followed by loss of CO.[M - 15]⁺, [M - 43]⁺Dominated by the loss of the acetyl group components.[1]
Phenyl Loss of HCN from the molecular ion.[M - 27]⁺The phenyl group is relatively stable and does not fragment as readily as the diethoxymethyl group.[1]
Nitro Loss of NO₂ and/or NO.[M - 46]⁺, [M - 30]⁺Characteristic losses of nitro group fragments.[4]

This comparative data underscores how the diethoxymethyl substituent directs fragmentation in a highly predictable manner, making its identification relatively straightforward.

Experimental Protocols

Protocol 1: GC-MS Analysis of Diethoxymethyl Pyrazoles

This protocol outlines a standard method for the analysis of diethoxymethyl pyrazole derivatives using a common GC-MS platform.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the pyrazole sample into a 2 mL autosampler vial.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). Ensure the sample is fully dissolved.
  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Injection Mode: Split (10:1 ratio).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify the peak corresponding to the diethoxymethyl pyrazole based on its retention time.
  • Examine the mass spectrum for the molecular ion (M•+).
  • Identify the characteristic fragment ions, particularly [M-45]⁺, corresponding to the loss of the ethoxy radical.
  • Compare the obtained spectrum with a library of known compounds or with the fragmentation patterns discussed in this guide.

Visualizing Fragmentation and Workflows

To further clarify these processes, the following diagrams illustrate the primary fragmentation pathway for a diethoxymethyl pyrazole and the general experimental workflow.

Fragmentation_Pathway M Molecular Ion (M•+) F1 [M - OCH2CH3]+ (m/z = M-45) (Base Peak) M->F1 Loss of •OCH2CH3 F2 [M - HOCH2CH3]•+ (m/z = M-46) M->F2 Loss of HOCH2CH3 F3 Further Fragmentation (e.g., loss of C2H4) F1->F3 Sequential Loss Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Peak Detect->Identify Analyze Analyze Spectrum Identify->Analyze Compare Compare to References Analyze->Compare

Caption: General workflow for the GC-MS analysis of pyrazole derivatives.

Conclusion

The mass spectral fragmentation of diethoxymethyl pyrazoles is distinguished by the dominant and diagnostic fragmentation of the diethoxymethyl substituent. The characteristic loss of an ethoxy radical provides a clear and reliable marker for the presence of this functional group, simplifying spectral interpretation and enabling confident structural assignment. By understanding these unique pathways in comparison to other substituted pyrazoles, researchers can leverage GC-MS as a powerful tool for the rapid and accurate characterization of novel pyrazole-based compounds in the ongoing quest for new therapeutic agents.

References

  • BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). ResearchGate.
  • Thuijl, J. van, Klebe, K. J., & Houte, J. J. van. (1970). The mass spectra of some pyrazole compounds. Journal of Mass Spectrometry. Retrieved from [Link]

  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836.
  • (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles mass fragmentation pattern. (n.d.). ResearchGate.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Le-Caer, J.-P. (2020, October 17). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazole and Pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the development of novel therapeutic agents. Among these, the five-membered pyrazole and six-membered pyridine rings are particularly prominent, featuring in a multitude of FDA-approved drugs. This guide provides an in-depth technical comparison of the biological activities of pyrazole versus pyridine analogs, designed for researchers, scientists, and drug development professionals. We will dissect their core physicochemical and structural differences, analyze their comparative performance in key therapeutic areas like kinase and COX inhibition, and provide detailed, field-proven experimental protocols for their evaluation. The narrative is grounded in structure-activity relationships (SAR) and supported by experimental data to explain the causality behind their distinct biological profiles.

Introduction: The Privileged Role of Pyrazole and Pyridine Scaffolds

The enduring prevalence of pyrazole and pyridine motifs in drug discovery is no coincidence. These aromatic rings offer a unique combination of features: they are synthetically versatile, possess drug-like properties, and their nitrogen atoms provide crucial interaction points for target binding.[1][2] The pyrazole ring, with its two adjacent nitrogen atoms, and the pyridine ring, a bioisosteric analog of benzene, serve as foundational structures for a vast array of inhibitors, antagonists, and modulators across numerous disease classes, from cancer to inflammatory disorders.[3][4]

The choice between a pyrazole and a pyridine core is a critical decision in lead optimization, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This guide aims to illuminate the key distinctions that drive these differences, providing a framework for rational drug design.

Physicochemical and Structural Properties: The Foundation of Activity

The distinct biological activities of pyrazole and pyridine analogs are rooted in their fundamental structural and electronic differences. Understanding these properties is key to predicting their behavior in a biological system.

Pyrazole: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. This arrangement bestows a unique set of properties:

  • Hydrogen Bonding: The N-1 atom is a hydrogen bond donor (pyrrole-like), while the N-2 atom is a hydrogen bond acceptor (pyridine-like).[5] This dual capability allows for versatile and strong interactions within protein binding sites.

  • Acidity and Basicity: Pyrazole is a weak base (pKa ≈ 2.5).[5] The two nitrogen atoms reduce the electron density at adjacent carbons, making the C-4 position susceptible to electrophilic attack.[6]

  • Dipole Moment: The proximity of the two nitrogen atoms creates a significant dipole moment, influencing solubility and interactions with biological targets.

  • Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers, which can be a crucial consideration for receptor binding.[5]

Pyridine: This six-membered heterocycle is isosteric with benzene, but the nitrogen atom significantly alters its properties:

  • Hydrogen Bonding: The lone pair of electrons on the nitrogen atom makes it an excellent hydrogen bond acceptor.[1]

  • Basicity: Pyridine is a weak base (pKa ≈ 5.2), making it more basic than pyrazole. This allows it to form salts and engage in ionic interactions under physiological conditions.

  • Aromaticity and Polarity: The nitrogen atom introduces polarity and a dipole moment to the aromatic ring, which often improves water solubility and binding interactions compared to a simple phenyl ring.[1]

  • Metabolic Stability: The pyridine ring is generally stable to metabolic oxidation, which can be advantageous for improving a drug's half-life.

The following diagram illustrates the key structural differences and hydrogen bonding capabilities.

Scaffold_Comparison Figure 1: Structural and H-Bonding Comparison cluster_pyrazole 5-Membered Ring cluster_pyridine 6-Membered Ring pyrazole Pyrazole N-H (Donor) N (Acceptor) pyridine Pyridine N (Acceptor) pyrazole_desc Two adjacent nitrogens Amphoteric character pyridine_desc Single nitrogen Weakly basic Experimental_Workflow cluster_workflow Figure 2: Drug Discovery & Evaluation Workflow Compound_Synthesis Compound Synthesis (Pyrazole & Pyridine Analogs) Primary_Screening Primary Screening (e.g., In Vitro Kinase Assay) Compound_Synthesis->Primary_Screening Test Potency Secondary_Screening Secondary Screening (e.g., Cell Viability - MTT Assay) Primary_Screening->Secondary_Screening Test Cellular Efficacy ADME_Profiling ADME Profiling (e.g., Microsomal Stability) Secondary_Screening->ADME_Profiling Assess Drug-likeness Lead_Optimization Lead Optimization (SAR Studies) ADME_Profiling->Lead_Optimization

Figure 2: Drug Discovery & Evaluation Workflow
Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic, non-radioactive, fluorescence-based assay to determine the IC50 of an inhibitor against a target kinase.

Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate a light signal. Inhibition of the kinase results in less ADP production and a higher light signal.

Materials:

  • Target Kinase and its specific substrate

  • Kinase Assay Kit (e.g., Kinase-Glo®)

  • Test Compounds (Pyrazole and Pyridine analogs) dissolved in DMSO

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the kinase/substrate mix in assay buffer.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.

  • Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the compounds against a cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole and pyridine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

    • Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound, providing an estimate of its intrinsic clearance.

Principle: The test compound is incubated with human liver microsomes (HLM) and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL labetalol)

  • 96-well incubation plates and collection plates

Procedure:

  • Reaction Preparation:

    • Prepare a master mix of HLM in phosphate buffer (final protein concentration 0.5 mg/mL).

    • Add the test compound to the HLM mix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a collection plate containing cold acetonitrile with the internal standard.

  • Sample Processing:

    • Seal and vortex the collection plate.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the test compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Conclusion and Future Perspectives

The choice between a pyrazole and a pyridine scaffold is a nuanced decision in drug design, driven by the specific requirements of the biological target and the desired ADME profile. Pyrazoles offer exceptional versatility as hydrogen bond donors and acceptors, a property that has been successfully exploited in numerous approved drugs. Pyridines, as polar bioisosteres of benzene, provide a robust scaffold with favorable physicochemical properties and metabolic stability.

Direct comparative studies, where a pyrazole core is systematically replaced with a pyridine core while keeping all other substituents constant, are invaluable for building a predictive understanding of their relative merits. While such studies are not always available, the existing literature strongly suggests that both heterocycles will continue to be cornerstones of medicinal chemistry. Future research focusing on novel substitutions and fused ring systems incorporating both pyrazole and pyridine motifs will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with arachidonic acid cascade. Molecules, 26(11), 3185. [Link not available]
  • Talele, T. T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Shafiee, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 881–888. [Link]

  • Asadi, M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3568. [Link]

  • Li, J., et al. (2012). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 567-571. [Link]

  • Walker, J. K., et al. (2010). Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 697-701. [Link not available]
  • Mohareb, R. M., et al. (2015). Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 918-927. [Link]

  • Nafie, M. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 906-926. [Link]

  • Regan, J., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-266. [Link]

  • Bekhit, A. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(8), 1036. [Link]

  • Wotka, S., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3321-3326. [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. [Link]

  • Amer, A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 906-926. [Link not available]
  • Ouassaf, M., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(1), 104412. [Link]

  • Lusardi, M., & Ponassi, M. (Eds.). (2022). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481-1496. [Link]

  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1051-1071. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(7), 1055-1081. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 136-144. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Singh, R. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15152-15177. [Link]

  • Gopi, K., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Talele, T. T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • ResearchGate. (2021). Comparison of inhibitory activities (IC50 μM) of compounds on three targets. ResearchGate. [Link]

Sources

Definitive Structural Elucidation of Pyrazole Derivatives: An Integrated COSY & HSQC Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold found in blockbuster drugs like Celecoxib and Sildenafil. However, the synthesis of N-substituted pyrazoles often yields mixtures of 1,3-disubstituted and 1,5-disubstituted regioisomers. Relying solely on 1D


H NMR for structural assignment is prone to error due to the ambiguous chemical shifts of the pyrazole protons and rapid tautomeric exchange in N-unsubstituted precursors.

This guide compares the Integrated 2D NMR Workflow (COSY + HSQC) against traditional 1D Analysis , demonstrating why the 2D approach is the industry standard for unambiguous pyrazole characterization.

Part 1: The Challenge – Regioisomerism & Tautomerism

The core difficulty in pyrazole analysis lies in the nitrogen atoms.[1] N1 is pyrrole-like (hydrogen bond donor), while N2 is pyridine-like (hydrogen bond acceptor).[2]

  • Tautomerism: In N-unsubstituted pyrazoles, the proton hops between N1 and N2.[3][4] In solution (especially DMSO-

    
    ), this averages the signals of C3/H3 and C5/H5, often resulting in broad or indistinguishable peaks.
    
  • Regioisomerism: Upon N-alkylation, the symmetry breaks. Distinguishing the 1,3-isomer (sterically favored) from the 1,5-isomer (sterically hindered) is critical for Structure-Activity Relationship (SAR) studies.

Methodology Comparison: 1D vs. 2D NMR
FeatureTraditional 1D

H NMR
Integrated 2D (COSY + HSQC)
Connectivity Inferred: Relies on predicted chemical shifts (Shielding/Deshielding).Proven: Direct through-bond correlations establish spin systems.
Resolution Low: H3 and H5 signals often overlap or fall in crowded aromatic regions.High: HSQC spreads signals into the carbon dimension (0–200 ppm), resolving overlaps.
Regioisomer ID Ambiguous:

between isomers is subtle (< 0.5 ppm).
Definitive: C3 and C5 carbons have distinct shifts (~10 ppm difference) identifiable via HSQC.
Purity Assessment Good: Excellent for quantitative integration.Poor: Not quantitative, but detects impurities hidden under main peaks.

Part 2: Experimental Protocols

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      over CDCl
    
    
    
    for pyrazoles. DMSO slows the proton exchange rate, often sharpening the broad N-H signals in precursors and preventing aggregation of polar derivatives.
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration is vital for detecting weak cross-peaks in 2D experiments.

  • D

    
    O Shake (Optional):  If N-H peaks are broad, add 1 drop of D
    
    
    
    O to identify exchangeable protons (signal disappears).
Acquisition Parameters (Bruker/Varian Standard)
Experiment A: COSY (Correlation Spectroscopy)
  • Pulse Sequence: cosygpqf (Gradient-enhanced magnitude COSY).

  • Logic: Establishes H–H connectivity (

    
     and 
    
    
    
    ).
  • Key Parameter: Set spectral width (SW) to cover all aromatic protons (typically 0–10 ppm).

  • Scans (NS): 4–8 scans per increment.

Experiment B: Multiplicity-Edited HSQC
  • Pulse Sequence: hsqcedetgpsisp2.3 (Phase-sensitive, edited).

  • Logic: Correlates protons to their direct carbons (

    
    ).[5]
    
  • Differentiation:

    • Blue/Negative Peaks: CH

      
       groups.
      
    • Red/Positive Peaks: CH and CH

      
       groups.
      
  • Optimization: Set

    
     coupling constant to 145 Hz (standard for aromatics).
    

Part 3: Interpretation Logic & Workflows[5]

The "C3 vs. C5" Rule

The most reliable differentiator in HSQC analysis is the carbon chemical shift.

  • C3 (Adjacent to pyridine-like N2): Typically appears upfield (shielded) relative to C5 in many N-aryl pyrazoles, but this reverses with electron-withdrawing groups.

  • C5 (Adjacent to pyrrole-like N1): The proton attached here (H5) usually shows a NOESY correlation to the N1-substituent.

Diagram 1: Experimental Workflow

This workflow ensures no data is wasted and leads to a self-validating structure.

PyrazoleWorkflow cluster_logic Decision Point Sample Sample Prep (DMSO-d6) OneD 1H NMR (Screening) Sample->OneD COSY COSY (H-H Connectivity) OneD->COSY Identify Spin Systems HSQC HSQC (Edited) (C-H Map) COSY->HSQC Resolve Overlaps Assign Final Structure Assignment COSY->Assign If Structure Simple NOESY NOESY/ROESY (Spatial Proof) HSQC->NOESY Confirm Regioisomer NOESY->Assign

Figure 1: Step-by-step NMR acquisition workflow for pyrazole derivatives.

Diagram 2: Regioisomer Identification Logic

How to distinguish 1,3-substituted from 1,5-substituted isomers using the data.

RegioID Start Unknown Pyrazole Isomer Mixture Step1 Identify Pyrazole H4 (COSY) Start->Step1 Step2 Find H3/H5 via Coupling (COSY Cross-peak) Step1->Step2 Step3 Check HSQC Carbon Shift for H3/H5 Partner Step2->Step3 Branch1 Carbon Shift A (e.g., ~130 ppm) Step3->Branch1 Branch2 Carbon Shift B (e.g., ~140 ppm) Step3->Branch2 NOE_Check CRITICAL STEP: NOESY Experiment Branch1->NOE_Check Branch2->NOE_Check Result1 NOE: N-Me to H5 (1,5-Isomer) NOE_Check->Result1 Result2 NOE: N-Me to Substituent (1,3-Isomer) NOE_Check->Result2

Figure 2: Logical decision tree for distinguishing pyrazole regioisomers.

Part 4: Data Interpretation Guide

COSY Interpretation

In a typical 1,3-disubstituted pyrazole, you will observe a specific coupling pattern:

  • H4 (Pyrazole Ring): Usually a doublet (

    
    ) around 6.5–7.0 ppm.
    
  • H5 (Pyrazole Ring): A doublet (

    
    ) around 7.5–8.0 ppm.
    
  • Cross-peak: A strong off-diagonal correlation between H4 and H5 confirms they are on the same ring (

    
     Hz).
    
  • Note: If the pyrazole is 1,3,5-trisubstituted, H4 will be a singlet, and COSY will show no correlations for the ring protons, making HSQC mandatory.

HSQC Interpretation (The Anchor)

HSQC allows you to "see" the carbon skeleton through the protons.

Position1H Shift (approx)13C Shift (approx)HSQC Signal
C4-H 6.0 – 7.0 ppm100 – 110 ppmStrong Positive (Red)
C3-H 7.5 – 8.0 ppm135 – 145 ppmPositive (Red)
C5-H 7.8 – 8.5 ppm128 – 138 ppmPositive (Red)
N-CH

3.8 – 4.0 ppm35 – 45 ppmStrong Positive (Red)

Data derived from typical N-phenyl pyrazoles in DMSO-d6.

Case Study: Distinguishing Isomers

Scenario: You methylate a 3-phenylpyrazole. You get two spots on TLC.

  • Isomer A (1,3-diphenyl-5-methylpyrazole): The N-Methyl group is sterically crowded by the 5-phenyl group.

    • NMR: The N-Me protons will show an NOE correlation to the phenyl protons.

  • Isomer B (1,5-diphenyl-3-methylpyrazole): The N-Methyl group is next to the C5-H (if unsubstituted) or the C5-phenyl.

    • NMR: The N-Me protons will show an NOE correlation to the C5-H or C5-substituent.

Why COSY/HSQC isn't enough: While COSY/HSQC assigns the atoms, NOESY (Nuclear Overhauser Effect Spectroscopy) provides the spatial proof required for publication-quality assignment of regioisomers.

References

  • Alkorta, I., et al. (2019).[4] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

  • Foces-Foces, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.[6] Available at: [Link]

  • RSC Publishing. (2025). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions.[7] Organic & Biomolecular Chemistry.[5][7][8][9] Available at: [Link]

  • MDPI. (2023).[8] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination and Spectroscopic Comparison. Crystals.[2][6] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine (CAS No. 1414367-14-8), a specialized heterocyclic compound.

Given that a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, this document synthesizes information based on its constituent chemical moieties: a pyridine ring, a pyrazole core, and a diethoxymethyl (acetal) group. This approach, grounded in established chemical safety principles and regulatory standards, ensures a high margin of safety. It is imperative, however, that this guide supplements, and does not replace, consultation with your institution's Environmental Health and Safety (EHS) department, which can provide guidance specific to your location and facilities.[1]

Inferred Hazard Profile and Risk Assessment

The disposal plan for any chemical begins with a thorough understanding of its potential hazards. By deconstructing the molecule, we can infer a reliable hazard profile.

  • Pyridine Moiety : Pyridine and its derivatives are well-characterized as hazardous.[2] They are typically flammable liquids and vapors with a strong, unpleasant odor.[3][4] Exposure through inhalation, ingestion, or skin contact can be harmful, causing symptoms ranging from headaches and dizziness to severe respiratory and abdominal issues.[3][5] As such, 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine should be handled as a potentially flammable and toxic substance.[4][6]

  • Pyrazole Moiety : Pyrazole-containing compounds exhibit a wide range of biological activities. While some are used as pharmaceuticals, others can be toxic.[7][8] Structurally similar pyrazole derivatives are classified as skin and eye irritants and may be harmful to aquatic life with long-lasting effects.[1] Therefore, this compound must be prevented from entering waterways.[9]

  • Diethoxymethyl (Acetal) Group : This functional group is generally stable under neutral or basic conditions. However, acetals can undergo hydrolysis in the presence of acid to revert to the corresponding aldehyde and alcohol.[10][11][12][13][14] This reactivity is a critical consideration for waste segregation to prevent unintended reactions in the waste container.

Based on this analysis, 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine must be managed as a hazardous waste, likely possessing characteristics of toxicity and potential ignitability.[15]

Personal Protective Equipment (PPE) and Handling Protocols

Prior to handling the compound for disposal, ensure all appropriate engineering controls and PPE are in use.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.[2]Provides robust chemical resistance against pyridine and related heterocyclic compounds.
Eye & Face Protection Chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.[16]
Skin & Body Protection Chemical-resistant lab coat. Consider flame-retardant clothing if handling large quantities.Protects against skin contact, which can be harmful.[2] The flammability of pyridine derivatives necessitates caution.[4]
Respiratory Protection All handling and disposal operations must be conducted in a certified chemical fume hood.[3][17]Prevents inhalation of potentially harmful vapors or aerosols.[3]

Spill Management Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Table 1, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.[18]

    • Use non-sparking tools to carefully collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[5][18]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • If safe to do so, increase ventilation to the area by opening fume hood sashes (if this can be done remotely or without re-entering).

Step-by-Step Disposal Protocol

The disposal of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from "cradle-to-grave."[19]

Step 1: Waste Characterization and Segregation

  • Characterize : This compound must be classified as hazardous waste. Do not dispose of it down the drain or in regular solid waste.[15] Drain disposal can lead to environmental toxicity and potential damage to plumbing infrastructure.

  • Segregate : Proper segregation is paramount to prevent dangerous chemical reactions.

    • Solid Waste : If the compound is in solid form, it should be collected in a dedicated container for solid organic chemical waste.

    • Liquid Waste : If dissolved in a solvent, it should be placed in a container for non-halogenated organic solvent waste.

    • Incompatibilities : Do NOT mix this waste with strong acids, as this could catalyze the hydrolysis of the acetal group.[10] Avoid mixing with strong oxidizing agents.

Step 2: Containerization

  • Select an Appropriate Container : Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically suitable.[4][15]

  • Label Correctly : The container must be clearly and accurately labeled in accordance with EPA and Occupational Safety and Health Administration (OSHA) regulations.[15] The label must include:

    • The words "Hazardous Waste" [15]

    • The full chemical name: "4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine" (no abbreviations or formulas).[15]

    • An accurate list of all constituents, including any solvents.

    • The associated hazards (e.g., "Toxic," "Flammable").

Step 3: Accumulation and Storage

  • Keep Containers Closed : Waste containers must be kept securely sealed at all times, except when actively adding waste.[20] This minimizes the release of vapors and prevents spills.

  • Store in a Designated Area : Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[15]

  • Use Secondary Containment : Place the waste container inside a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.

  • Ensure Proper Ventilation : The storage area must be well-ventilated, such as within a ventilated cabinet or near a fume hood exhaust.[3][15]

Step 4: Final Disposal

  • Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.

  • Do Not Exceed Time Limits : Be aware of the accumulation time limits for hazardous waste generators, which are strictly enforced by the EPA.[21]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulations.[22] This tracking ensures the waste is managed properly until its final disposal at a licensed facility.

The following diagram illustrates the decision-making workflow for the proper segregation and disposal of this compound.

G Disposal Workflow for 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposal Start Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Characterize Characterize as Hazardous Waste FumeHood->Characterize Form Is waste solid or liquid? Characterize->Form SolidWaste Segregate as Solid Organic Waste Form->SolidWaste Solid LiquidWaste Segregate as Non-Halogenated Liquid Organic Waste Form->LiquidWaste Liquid Container Select Compatible Container (e.g., HDPE, Glass) SolidWaste->Container LiquidWaste->Container Label Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards Container->Label Store Store in Designated Area with Secondary Containment Label->Store Close Keep Container Securely Closed Store->Close EHS Contact EHS for Pickup Close->EHS End Compliant Disposal EHS->End

Caption: Decision workflow for compliant disposal.

By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. Available at: [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine
Reactant of Route 2
4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

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